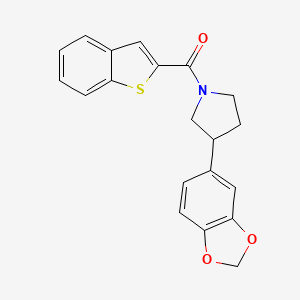

3-(2H-1,3-benzodioxol-5-yl)-1-(1-benzothiophene-2-carbonyl)pyrrolidine

Description

Properties

IUPAC Name |

[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-(1-benzothiophen-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO3S/c22-20(19-10-14-3-1-2-4-18(14)25-19)21-8-7-15(11-21)13-5-6-16-17(9-13)24-12-23-16/h1-6,9-10,15H,7-8,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPSFFIJHNXSGBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC5=CC=CC=C5S4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2H-1,3-benzodioxol-5-yl)-1-(1-benzothiophene-2-carbonyl)pyrrolidine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine core substituted with both a benzodioxole and a benzothiophene moiety. The structural formula can be represented as follows:

This structure suggests potential interactions with various biological targets due to the presence of multiple functional groups.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Antioxidant Activity : Compounds similar to those containing benzodioxole structures have demonstrated significant antioxidant properties, which can protect cells from oxidative stress.

- Enzyme Inhibition : The presence of the pyrrolidine ring suggests potential inhibition of enzymes involved in metabolic pathways, possibly affecting cancer cell proliferation and survival.

- Receptor Modulation : The compound may interact with specific receptors in the body, influencing various signaling pathways crucial for cellular functions.

Biological Activity Overview

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or derivatives, providing insights into the potential efficacy of this compound:

- Antioxidant Properties : A study demonstrated that benzodioxole derivatives exhibited significant antioxidant activity, which could be beneficial in preventing cellular damage associated with various diseases .

- Anticancer Activity : In vitro studies revealed that similar pyrrolidine derivatives showed substantial inhibition of cancer cell lines, suggesting that this compound could potentially inhibit tumor growth through apoptosis induction .

- Antimicrobial Effects : Research indicated that compounds with similar structures displayed notable antibacterial activity against resistant strains of bacteria, highlighting their potential as therapeutic agents .

Scientific Research Applications

Anticancer Activity

One of the most promising applications of this compound is its potential as an anticancer agent. Studies have demonstrated that derivatives of pyrrolidine exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to 3-(2H-1,3-benzodioxol-5-yl)-1-(1-benzothiophene-2-carbonyl)pyrrolidine have shown IC50 values indicating potent activity against lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells .

Antimicrobial Properties

In addition to anticancer properties, the compound has been evaluated for its antimicrobial activities. Research indicates that certain derivatives possess strong inhibitory effects against bacterial strains, making them candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes like COX-2, suggesting their utility in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the benzothiophene or benzodioxole moieties impact biological activity significantly. For instance, modifications that enhance lipophilicity or electronic properties can lead to improved bioavailability and efficacy .

Cytotoxicity Evaluation

A study conducted on a series of pyrrolidine derivatives revealed that those containing the benzothiophene moiety exhibited enhanced cytotoxicity compared to their analogs lacking this feature. The study utilized MTT assays to quantify cell viability, demonstrating that specific structural modifications could lead to more potent anticancer agents .

Antioxidant Activity

Another investigation assessed the antioxidant capabilities of this compound using lipid peroxidation assays. Results indicated that certain derivatives could effectively scavenge free radicals, offering protective effects against oxidative stress-related damage in biological systems .

Tables

Comparison with Similar Compounds

Structural Analogues with Benzodioxol-Pyrrolidine Scaffolds

Compound A : 1-(2H-1,3-Benzodioxol-5-yl)-2-(pyrrolidin-1-yl)heptan-1-one (MDPEP, C₁₈H₂₅NO₃)

- Structure: A heptanone chain links the benzodioxol and pyrrolidine groups.

- Key Differences : The absence of a benzothiophene carbonyl and the presence of a ketone spacer reduce rigidity compared to the target compound. This flexibility may alter metabolic stability and receptor binding .

Compound B : 1-(1,3-Benzodioxol-5-yl)-N-methylbutan-2-amine

- Structure : A butyl chain connects the benzodioxol to a methylamine group.

Compound C : (9E)-10-(2H-1,3-Benzodioxol-5-yl)-1-(pyrrolidin-1-yl)dec-9-en-1-one

- Structure: Features a decenone chain with a double bond and terminal benzodioxol-pyrrolidine groups.

Pharmacological and Physicochemical Properties

| Property | Target Compound | MDPEP (Compound A) | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Weight | ~395 g/mol (estimated) | 303.4 g/mol | 207.3 g/mol | ~385 g/mol (estimated) |

| LogP (Predicted) | ~3.5 (high lipophilicity) | ~2.8 | ~1.9 | ~4.0 |

| Aromatic Systems | Benzodioxol, Benzothiophene | Benzodioxol | Benzodioxol | Benzodioxol |

| Key Functional Groups | Pyrrolidine, Carbonyl | Ketone, Pyrrolidine | Amine, Alkyl chain | Ketone, Unsaturated chain |

Structural Implications :

- The target compound’s benzothiophene carbonyl enhances π-π stacking capability compared to purely benzodioxol-containing analogues, which may improve binding to aromatic-rich biological targets (e.g., neurotransmitter receptors).

- The pyrrolidine ring puckering (described via Cremer-Pople coordinates ) likely differs from MDPEP due to steric effects from the benzothiophene group, impacting 3D conformation and intermolecular interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.